molecular formula C23H23N3O5 B2830266 5-(benzyloxy)-2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one CAS No. 1021222-32-1

5-(benzyloxy)-2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one

Cat. No. B2830266
CAS RN: 1021222-32-1
M. Wt: 421.453
InChI Key: UZMNZHVJZYDBTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(benzyloxy)-2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one is a useful research compound. Its molecular formula is C23H23N3O5 and its molecular weight is 421.453. The purity is usually 95%.
BenchChem offers high-quality 5-(benzyloxy)-2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(benzyloxy)-2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

One area of research involves the synthesis of novel derivatives and evaluating their antimicrobial activities. For instance, Bektaş et al. (2010) explored the synthesis of various 1,2,4-triazole derivatives and evaluated their antimicrobial activities, demonstrating that some synthesized compounds possess good to moderate activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).

Anti-Inflammatory and Analgesic Agents

Research into novel compounds for anti-inflammatory and analgesic purposes has led to the synthesis of derivatives derived from visnaginone and khellinone, demonstrating significant cyclooxygenase inhibition and analgesic and anti-inflammatory activities, as discussed by Abu‐Hashem et al. (2020) (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Pharmacological Evaluation for CNS Disorders

The design, synthesis, and pharmacological evaluation of novel derivatives for central nervous system (CNS) disorders, such as depression and anxiety, have been a significant focus. Kumar et al. (2017) synthesized a series of novel compounds and evaluated their antidepressant and antianxiety activities, highlighting the potential for developing new therapeutic agents (Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017).

Butyrylcholinesterase Inhibitors

The development of butyrylcholinesterase inhibitors for potential use in treating diseases such as Alzheimer's has been researched. Abbasi et al. (2020) synthesized benzamide derivatives bearing heterocyclic furan and piperazine rings, evaluating their enzyme inhibition and hemolytic activity, with some compounds showing considerable inhibition (Abbasi, Irshad, Aziz‐ur‐Rehman, Siddiqui, Junaid, Shah, & Ashraf, 2020).

Therapeutic Applications of Piperazine Derivatives

Piperazine derivatives have been studied extensively for their central pharmacological activity, including as antipsychotic, antidepressant, and anxiolytic agents. Brito et al. (2018) discussed the therapeutic applications of these derivatives, emphasizing their role in activating the monoamine pathway (Brito, Moreira, Menegatti, & Costa, 2018).

properties

IUPAC Name

2-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1-methyl-5-phenylmethoxypyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5/c1-24-15-21(31-16-17-6-3-2-4-7-17)19(27)14-18(24)22(28)25-9-11-26(12-10-25)23(29)20-8-5-13-30-20/h2-8,13-15H,9-12,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZMNZHVJZYDBTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C=C1C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(benzyloxy)-2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.